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Compound of Interest

Compound Name: 4-Vinyloxy-phenylamine

Cat. No.: B092634

This guide provides a detailed overview of the expected spectroscopic data for 4-
Vinyloxyphenylamine, catering to researchers and professionals in drug development. Due to
the limited availability of published experimental data for this specific compound, this document
outlines the predicted spectral characteristics based on the analysis of its constituent functional
groups: a para-substituted benzene ring, an amine group, and a vinyloxy (vinyl ether) group.
The methodologies provided are standardized protocols for the spectroscopic analysis of
organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Vinyloxyphenylamine. These predictions are
derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted *H NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDClIs,
Reference: TMS (& = 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~6.8-7.2 m 4H
(AA'BB' system)
~6.5-6.7 dd 1H =CH-O (Vinyl proton)
CH2= (Vinyl proton,
~45-47 d 1H = (Vinylp
trans)
CHz= (Vinyl proton,
~42-44 d 1H ] (Vinylp
cis)
~3.6 brs 2H -NH2z (Amine protons)

Table 2: Predicted 3C NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCls,
Reference: CDCIs (0 = 77.16 ppm)

Chemical Shift (8) ppm Assighment

~ 150 Aromatic C-O

~ 148 =CH-O (Vinyl carbon)
~ 140 Aromatic C-N

~ 122 Aromatic CH

~ 116 Aromatic CH

~95 CHz2= (Vinyl carbon)

Table 3: Predicted Infrared (IR) Absorption Data for 4-Vinyloxyphenylamine
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (primary amine)[1]

3450 - 3350 Medium, Sharp (doublet) 2]

Aromatic and Vinylic C-H

3100 - 3000 Medium

stretch[3][4]
1640 - 1620 Medium C=C stretch (vinyl)
1620 - 1580 Medium N-H bend (scissoring)
1600, 1500 Medium-Strong Aromatic C=C ring stretch[3][4]
1250 - 1200 Strong Aryl-O-C stretch (asymmetric)
1050 - 1000 Strong =C-O-C stretch (symmetric)
850 - 800 Strong C-H out-of-plane bend (para-

disubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Vinyloxyphenylamine

mlz Interpretation

135 [M]* (Molecular lon)

108 Loss of vinyl group (-CH=CHz)

93 Loss of vinyloxy group (-O-CH=CH3)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Sample Preparation: A small amount of the 4-Vinyloxyphenylamine sample is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), to a concentration of 0.1-0.2 M in a 5 mm
NMR tube.[5]
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 Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Bruker Avance
DRX 500 FT NMR spectrometer.[5]

e 1H NMR Acquisition: The proton NMR spectrum is acquired at a specific frequency (e.g.,
500.13 MHz). Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

e 13C NMR Acquisition: The carbon-13 NMR spectrum is recorded using proton composite
pulse decoupling (e.g., Waltz-16) at a corresponding frequency (e.g., 125.76 MHz).[5] The
chemical shifts are referenced to the solvent signal (e.g., CDClsz at & = 77.00 ppm).[5]

o Data Processing: The Free Induction Decays (FIDs) are multiplied by an exponential window
function and then subjected to a Fourier Transform (FT) to obtain the frequency-domain
spectra.[5]

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (Liquid Film): If the sample is a liquid, a thin film is prepared by placing a drop of the
sample between two IR-transparent salt plates (e.g., KBr or NaCl).[6]

o KBr Pellet (Solid): If the sample is a solid, a small amount is finely ground with dry
potassium bromide (KBr) powder in a mortar and pestle.[6] The mixture is then pressed
into a thin, transparent pellet using a hydraulic press.

o Solution: The sample can be dissolved in a suitable solvent (e.g., CCls) at an approximate
5% concentration and placed in a solution cell.[6] A background spectrum of the solvent is
taken first for subtraction.

e Spectrum Acquisition: The prepared sample is placed in the IR spectrometer. The instrument
passes a beam of infrared radiation through the sample and records the absorbance or
transmittance over a range of wavenumbers (typically 4000-400 cm~1).[7]

o Spectral Interpretation: The resulting spectrum is analyzed to identify characteristic
absorption peaks corresponding to the vibrational frequencies of the functional groups
present in the molecule.[7]
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Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often coupled
with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).[8]

lonization: The molecules are ionized. A common technique for small organic molecules is
Electron lonization (EI), which involves bombarding the sample with a high-energy electron
beam, causing the molecule to lose an electron and form a molecular ion ([M]*).[8] Softer
ionization techniques like Chemical lonization (ClI) or Electrospray lonization (ESI) can also
be used to preserve the molecular ion.[8][9]

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g.,
guadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[10]

Detection: A detector records the abundance of ions at each m/z value, generating a mass
spectrum which shows the molecular ion and various fragment ions. The use of a mass
spectrometer in quantitative analysis exploits its selectivity and sensitivity as a detector,
allowing a signal to be ascribed to a particular chemical entity with high certainty.[11]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Vinyloxyphenylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://webspectra.chem.ucla.edu/irtable.html
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://www.mdpi.com/1422-0067/6/1/52
https://www.youtube.com/watch?v=uuAjA9UbA7Y
https://lms-dev.api.berkeley.edu/aromatic-peak-ir
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://www.uab.edu/proteomics/pdf_files/2013/Metabolomics%20class%20013.pdf
https://www.zefsci.com/mass-spectrometry-for-small-molecules/
https://www.chromatographyonline.com/view/quantifying-small-molecules-mass-spectrometry-1
https://www.benchchem.com/product/b092634#spectroscopic-data-of-4-vinyloxy-phenylamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b092634#spectroscopic-data-of-4-vinyloxy-phenylamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b092634#spectroscopic-data-of-4-vinyloxy-phenylamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b092634#spectroscopic-data-of-4-vinyloxy-phenylamine-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092634?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

